N-(2,5-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide
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Description
N-(2,5-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.13584202 g/mol and the complexity rating of the compound is 721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,5-dimethoxyphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the pyrazole class. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C₁₅H₁₈N₂O₅S
- Molecular Weight : 334.38 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The following sections detail specific findings related to the compound's biological activities.
Anticancer Activity
Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a review highlighted various pyrazole compounds that showed promising results against different cancer types:
Compound | Cancer Type | Mechanism of Action |
---|---|---|
Celecoxib | Colorectal | COX-2 inhibition |
Rimonabant | Breast | Cannabinoid receptor modulation |
N-(2,5-dimethoxyphenyl)-... | Various | Potentially via apoptosis induction |
In vitro studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Activity
Research has also indicated that certain pyrazole derivatives possess antimicrobial properties. A related study on similar compounds showed significant activity against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be effective against resistant bacterial strains .
The mechanism of action for this compound is hypothesized to involve several pathways:
- Electrophilic Interactions : The sulfone group in the compound may act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules.
- Enzyme Modulation : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
- Apoptosis Induction : Evidence suggests that it may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of pyrazole derivatives. For example:
Study 1: Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives, including N-(2,5-dimethoxyphenyl)-... The results indicated a significant reduction in cell viability across several cancer cell lines.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial properties of related compounds. The findings suggested that modifications to the pyrazole ring could enhance antimicrobial activity against specific pathogens.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-17-8-9-21(30-2)18(12-17)23-22(26)19-13-20(15-6-4-3-5-7-15)25(24-19)16-10-11-31(27,28)14-16/h3-9,12-13,16H,10-11,14H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSIIYWVJIWGCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.